Ipamorelin
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Overview
Description
Ipamorelin is a synthetic pentapeptide that functions as a selective agonist of the ghrelin/growth hormone secretagogue receptor. It is known for its ability to stimulate the release of growth hormone from the pituitary gland without significantly affecting other hormones such as cortisol .
Mechanism of Action
Target of Action
Ipamorelin is a peptide selective agonist of the ghrelin/growth hormone secretagogue receptor (GHS) and a growth hormone secretagogue . It primarily targets the ghrelin receptors in the brain . These receptors play a crucial role in stimulating the growth hormone-releasing cells in the pituitary gland .
Mode of Action
This compound interacts with its targets by mimicking the hormone ghrelin . It binds to ghrelin receptors, which in turn activates the growth hormone-releasing cells in the pituitary gland . This interaction results in a significant increase in the release of growth hormones .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the growth hormone secretion pathway . By stimulating the release of growth hormones, this compound influences various downstream effects. These include the regulation of body composition, body fluids, muscle and bone growth, sugar and fat metabolism, and possibly heart function .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics, with a short terminal half-life of 2 hours . It has a clearance of 0.078 L/h/kg and a volume of distribution at steady-state of 0.22 L/kg . These properties impact the bioavailability of this compound, influencing its efficacy and duration of action .
Result of Action
The action of this compound leads to several molecular and cellular effects. It significantly increases plasma growth hormone (GH) levels in both animals and humans . This increase in growth hormones can lead to increased muscle mass, improved bone density, and decreased fat mass .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, the overall health status of the individual, and external factors such as diet and exercise can all impact the effectiveness of this compound
Biochemical Analysis
Biochemical Properties
Ipamorelin, like other GHRPs, stimulates the production and release of growth hormone, which plays a crucial role in regulating various physiological processes in the body . This compound specifically targets the ghrelin receptor, promoting the release of growth hormone without affecting cortisol levels .
Cellular Effects
This compound influences cell function by modulating growth hormone levels. This modulation can help alleviate symptoms of metabolic disorders such as insulin resistance and abnormal lipid profiles, contributing to overall health and well-being .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the ghrelin receptor. This binding interaction stimulates the production and release of growth hormone from the pituitary gland .
Metabolic Pathways
This compound is involved in the growth hormone release pathway, where it interacts with the ghrelin receptor to stimulate the production and release of growth hormone .
Preparation Methods
Ipamorelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids used in the synthesis of this compound include Aib (α-aminoisobutyric acid), His (histidine), D-2-Nal (D-2-naphthylalanine), D-Phe (D-phenylalanine), and Lys (lysine) . The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Ipamorelin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions are less common for this compound but can involve the reduction of disulfide bonds if present.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine residue. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in stimulating growth hormone release and its effects on cellular growth and metabolism.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Comparison with Similar Compounds
Ipamorelin is often compared with other growth hormone secretagogues such as:
Sermorelin: Another peptide that stimulates growth hormone release but acts on the growth hormone-releasing hormone (GHRH) receptor.
Tesamorelin: A stabilized analogue of GHRH, used primarily for treating HIV-associated lipodystrophy.
MK-677: A non-peptide compound that mimics ghrelin and has a longer half-life compared to this compound. This compound is unique in its high selectivity for growth hormone release without significantly affecting other hormones, making it a preferred choice for specific therapeutic applications.
Properties
CAS No. |
170851-70-4 |
---|---|
Molecular Formula |
C38H49N9O5 |
Molecular Weight |
711.9 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52) |
InChI Key |
NEHWBYHLYZGBNO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N |
SMILES |
CC(C)(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |
Appearance |
Solid powder |
density |
1.3±0.1 g/cm3 |
170851-70-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXXFK |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ipamorelin; NNC-26-0161; NNC 26-0161; NNC26-0161; NNC-260161; NNC 260161; NNC260161. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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